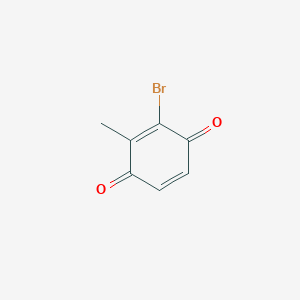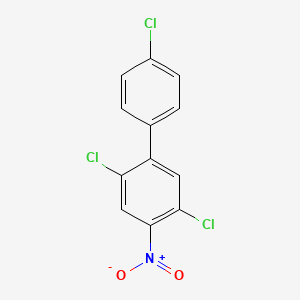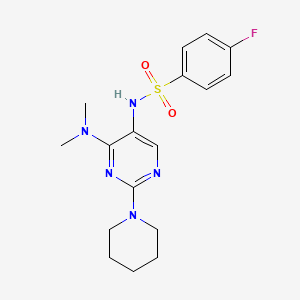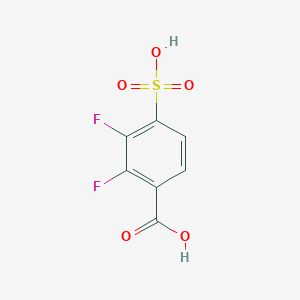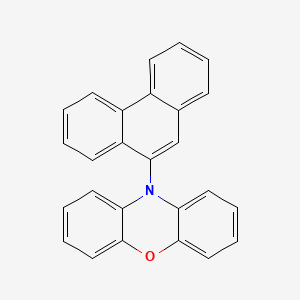
10-(Phenanthren-9-yl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Phenanthren-9-yl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The compound features a phenanthrene moiety attached to a phenoxazine core, which imparts distinct photophysical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Phenanthren-9-yl)-10H-phenoxazine typically involves the coupling of phenanthrene derivatives with phenoxazine. One common method is the Suzuki-Miyaura cross-coupling reaction, where a phenanthrene boronic acid is reacted with a halogenated phenoxazine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s high purity and yield.
化学反応の分析
Types of Reactions
10-(Phenanthren-9-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phenanthrenyl ketones, reduced phenoxazine derivatives, and substituted phenanthrene or phenoxazine compounds .
科学的研究の応用
10-(Phenanthren-9-yl)-10H-phenoxazine has several scientific research applications:
作用機序
The mechanism of action of 10-(Phenanthren-9-yl)-10H-phenoxazine involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like fluorescence microscopy and photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) upon light activation, which can induce cell damage in cancer cells .
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
Phenothiazine Derivatives: Used in dye-sensitized solar cells and other optoelectronic applications.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in various photophysical studies.
Uniqueness
10-(Phenanthren-9-yl)-10H-phenoxazine stands out due to its unique combination of phenanthrene and phenoxazine moieties, which impart distinct photophysical properties.
特性
分子式 |
C26H17NO |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
10-phenanthren-9-ylphenoxazine |
InChI |
InChI=1S/C26H17NO/c1-2-10-19-18(9-1)17-24(21-12-4-3-11-20(19)21)27-22-13-5-7-15-25(22)28-26-16-8-6-14-23(26)27/h1-17H |
InChIキー |
ZSFHGAVCVFPPSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N4C5=CC=CC=C5OC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


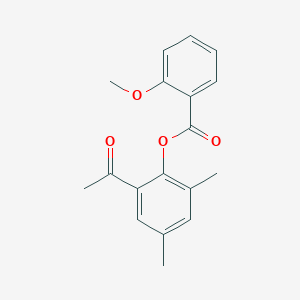
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)

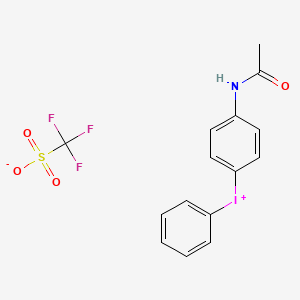


![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
![2-[2-Methyl-5-[[4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]sulfonyl]phenyl]acetic acid](/img/structure/B14129851.png)
